molecular formula C10H12N2O2 B1205766 5,7-Dihydroxytryptamine CAS No. 31363-74-3

5,7-Dihydroxytryptamine

Cat. No.: B1205766
CAS No.: 31363-74-3
M. Wt: 192.21 g/mol
InChI Key: LXWHQTNFZDTKBH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

5,7-Dihydroxytryptamine (5,7-DHT) is a neurotoxin that primarily targets serotonergic neurons . It is used in scientific research to decrease concentrations of serotonin in the brain .

Mode of Action

It is speculated to selectively destroy serotonergic neurons, in a manner similar to the dopaminergic neurotoxicity of 6-hydroxydopamine (6-OHDA) .

Biochemical Pathways

The molecular mechanisms of 5,7-DHT involve the generation of highly reactive (electrophilic) quinonoid intermediates during auto-oxidation . These intermediates bind covalently to molecules indispensable for neuronal function . During this auto-oxidation process, reactive oxygen species such as superoxide radical anion (O2−), hydrogen peroxide (H2O2), and the hydroxyl radical (HO) are generated as toxic by-products .

Pharmacokinetics

Factors influencing its action include the site of injection, the speed and volume of injection, the amount and type of antioxidant used, the type of anesthesia, and the dose and type of catecholamine uptake blocker .

Result of Action

The result of the action of 5,7-DHT is the selective destruction of central serotonin neurons when catecholaminergic neurons are protected . This leads to a decrease in concentrations of serotonin in the brain .

Action Environment

The action of 5,7-DHT can be influenced by various environmental factors. For instance, the site of injection, the speed and volume of injection, the amount and type of antioxidant used, the type of anesthesia, and the dose and type of catecholamine uptake blocker can all affect the efficacy and stability of 5,7-DHT .

Biochemical Analysis

Biochemical Properties

5,7-Dihydroxytryptamine plays a significant role in biochemical reactions by selectively targeting serotonergic neurons. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with the serotonin transporter, which facilitates its uptake into serotonergic neurons. Once inside the neuron, this compound undergoes auto-oxidation, leading to the formation of reactive oxygen species and quinonoid intermediates. These reactive species can covalently bind to essential neuronal molecules, leading to neuronal damage and cell death .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It primarily affects serotonergic neurons by causing their selective destruction. This compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, the depletion of serotonin levels due to the destruction of serotonergic neurons can lead to changes in mood, behavior, and physiological processes regulated by serotonin .

Molecular Mechanism

The molecular mechanism of action of this compound involves its uptake into serotonergic neurons via the serotonin transporter. Once inside the neuron, it undergoes auto-oxidation, producing reactive oxygen species and quinonoid intermediates. These reactive species can bind covalently to neuronal proteins, enzymes, and other biomolecules, leading to neuronal damage and cell death. Additionally, this compound can inhibit the reuptake of serotonin, further depleting serotonin levels in the brain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the neurotoxic effects of this compound can persist for several weeks, leading to long-term depletion of serotonin levels and sustained neuronal damage. The compound’s stability and degradation products can also impact its efficacy and toxicity in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound selectively targets serotonergic neurons, leading to a decrease in serotonin levels. At higher doses, this compound can cause non-selective neuronal damage, affecting other types of neurons and leading to toxic or adverse effects. For example, high doses of this compound can cause muscle paralysis, convulsions, and even death in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, including its uptake and metabolism within serotonergic neurons. The compound is taken up by the serotonin transporter and undergoes auto-oxidation, producing reactive oxygen species and quinonoid intermediates. These reactive species can interact with various enzymes and cofactors, leading to changes in metabolic flux and metabolite levels. The compound’s metabolism can also impact its neurotoxic effects and overall efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily mediated by the serotonin transporter. Once inside the neuron, the compound can accumulate and exert its neurotoxic effects. The distribution of this compound within the brain and other tissues can also influence its efficacy and toxicity. For example, the compound’s ability to cross the blood-brain barrier and reach target neurons is critical for its neurotoxic effects .

Subcellular Localization

The subcellular localization of this compound is primarily within serotonergic neurons. The compound can accumulate in the cytoplasm and interact with various subcellular compartments, including mitochondria and the endoplasmic reticulum. These interactions can impact the compound’s activity and function, leading to neuronal damage and cell death. Additionally, post-translational modifications and targeting signals can direct this compound to specific subcellular compartments, further influencing its neurotoxic effects .

Scientific Research Applications

Neurotransmitter Depletion Studies

5,7-DHT is widely used to study the effects of serotonin depletion on behavior and neurophysiology. For instance, research has shown that administering 5,7-DHT leads to significant reductions in serotonin and norepinephrine levels in the hippocampus of mice. This depletion can be assessed through biochemical assays one week post-administration . These studies help elucidate the role of specific neurotransmitters in various behavioral outcomes.

Animal Models of Psychiatric Disorders

5,7-DHT has been employed in creating animal models for psychiatric disorders such as anxiety and depression. For example:

  • Anxiety Disorders : Localized lesions induced by 5,7-DHT in the amygdala have been shown to affect anxiety-related behaviors in rats. In these studies, serotonin depletion resulted in altered responses in established anxiety paradigms like the elevated plus-maze and punished drinking tests .
  • Depression Models : The compound's ability to induce serotonergic neuron loss allows researchers to investigate depression-like behaviors in rodents. Studies have indicated that mice with depleted serotonergic systems exhibit social impairments and increased anxiety-like behaviors .

Neurodegenerative Disease Research

In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, 5,7-DHT has been used to explore the relationship between neurotransmitter depletion and disease progression. For instance:

  • Alzheimer's Disease : Research indicates that serotonergic dysfunction may contribute to cognitive decline in Alzheimer's models. By using 5,7-DHT to deplete serotonin levels, scientists can assess how this depletion correlates with behavioral deficits and neurochemical changes associated with Alzheimer's pathology .
  • Parkinson's Disease : Studies have utilized 5,7-DHT to investigate dopaminergic toxicity mechanisms related to α-synuclein aggregation. This approach helps identify potential therapeutic targets for mitigating neurodegeneration .

Case Study 1: Serotonin Depletion and Aging

A study investigated the dose-related effects of 5,7-DHT on serotonin and norepinephrine levels across different age groups in C57BL/6 mice. Results indicated that younger mice were more susceptible to serotonin depletion than older mice, suggesting age-related differences in neurotransmitter vulnerability . This finding has implications for understanding how aging affects neurotransmitter systems.

Case Study 2: Behavioral Changes Post-Lesion

Another study focused on the behavioral outcomes following localized lesions of serotonergic neurons using 5,7-DHT. The results demonstrated significant alterations in anxiety-related behaviors post-lesioning, reinforcing the role of serotonin in modulating anxiety responses . Such findings highlight the potential of 5,7-DHT as a tool for dissecting the neurobiological underpinnings of anxiety disorders.

Data Table: Summary of Research Findings

Study FocusFindingsImplications
Neurotransmitter DepletionDose-dependent serotonin/norepinephrine depletionInsight into neurotransmitter dynamics
Anxiety Disorder ModelsAltered behavior in elevated plus-maze testsUnderstanding anxiety mechanisms
Aging EffectsYounger mice more vulnerable to serotonin depletionImplications for age-related studies
Neurodegenerative Disease ModelsCorrelation between serotonin depletion and cognitive declinePotential therapeutic targets identified

Biological Activity

5,7-Dihydroxytryptamine (5,7-DHT) is a selective neurotoxin primarily affecting serotonergic neurons. Its biological activity has been extensively studied, revealing significant impacts on neurotransmitter levels, behavioral responses, and neurochemical pathways. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of 5,7-DHT.

5,7-DHT acts as a neurotoxin that selectively depletes serotonin (5-HT) and norepinephrine (NE) in the brain. The mechanism involves the uptake of 5,7-DHT by serotonergic neurons, leading to neuronal damage and subsequent depletion of these neurotransmitters. Studies have shown that the administration of 5,7-DHT results in a significant and prolonged reduction in serotonin levels across various brain regions.

Neurochemical Effects

Research indicates that intracerebroventricular (i.c.v.) administration of 5,7-DHT leads to dose-dependent reductions in serotonin and norepinephrine. For instance:

  • Table 1: Duration of Effects on Monoamine Content in Brain
    TreatmentDuration (days)5-HT (ng/g)NE (ng/g)DA (ng/g)
    Control415 ± 25351 ± 17716 ± 33
    5,7-DHT14132 ± 4 *296 ± 16 *711 ± 38
    5,7-DHT30157 ± 24 *237 ± 18 *658 ± 76
    5,7-DHT90135 ± 10 *300 ± 10 *700 ± 39
    5,7-DHT270137 ± 12 *321 ± 15747 ± 38

P < 0.001 when compared with control .

This table illustrates the sustained impact of a single dose of 5,7-DHT on serotonin and norepinephrine levels over an extended period.

Behavioral Impact

Behaviorally, the effects of serotonin depletion induced by 5,7-DHT have been linked to alterations in anxiety and learning behaviors. For instance:

  • In studies assessing prepulse inhibition (PPI), rats with significant serotonin depletion exhibited reduced PPI responses. This suggests that serotonergic dysfunction can impair sensory processing and cognitive functions .
  • Lesions induced by local administration of the neurotoxin within the amygdala resulted in specific alterations in conflict behavior tests without affecting exploratory behavior .

Age-Related Sensitivity

The sensitivity to the neurotoxic effects of 5,7-DHT appears to vary with age. Research has shown that younger animals exhibit greater susceptibility to serotonin depletion compared to older ones. This differential vulnerability may have implications for understanding age-related neurodegenerative processes .

Case Studies

  • Neurotoxicity in Animal Models : A study involving C57BL/6 mice demonstrated that administration of varying doses of i.c.v. injected 5,7-DHT resulted in significant reductions in hippocampal norepinephrine and serotonin levels. Notably, older mice showed less susceptibility to serotonin depletion compared to younger cohorts .
  • Impact on Anxiety Disorders : In models exploring anxiety-related behaviors, lesions induced by localized administration of 5,7-DHT within the amygdala produced anxiolytic effects in punished drinking tests while leaving other behaviors intact .

Properties

IUPAC Name

3-(2-aminoethyl)-1H-indole-5,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c11-2-1-6-5-12-10-8(6)3-7(13)4-9(10)14/h3-5,12-14H,1-2,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWHQTNFZDTKBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=CN2)CCN)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00185285
Record name 5,7-Dihydroxytryptamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31363-74-3
Record name 3-(2-Aminoethyl)-1H-indole-5,7-diol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dihydroxytryptamine
Source ChemIDplus
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Record name 5,7-Dihydroxytryptamine
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Record name 3-(2-aminoethyl)-1H-indole-5,7-diol
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Record name 5,7-DIHYDROXYTRYPTAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 5,7-DHT is a neurotoxin that selectively targets serotonergic neurons [, , ]. Its mechanism of action involves several steps:

  • Uptake: 5,7-DHT is structurally similar to serotonin (5-HT) and is taken up by serotonergic neurons through the serotonin transporter (SERT) [, , , ].
  • Accumulation: Once inside the neuron, 5,7-DHT accumulates in synaptic vesicles [].
  • Autoxidation: 5,7-DHT undergoes autoxidation, generating reactive oxygen species (ROS) and quinone species [, , ].
  • Neurotoxicity: ROS and quinones damage cellular components, leading to neuronal death and depletion of serotonin in the brain [, , , , ].

ANone: This question requires information not fully addressed in the provided research papers. While the papers focus on the biological effects and applications of 5,7-DHT, they do not provide detailed spectroscopic data. For comprehensive structural characterization, refer to chemical databases like PubChem or ChemSpider.

A: 5,7-DHT is highly susceptible to autoxidation, particularly at physiological pH []. This instability requires specific handling and storage conditions. Researchers often use antioxidants like ascorbic acid to prevent premature oxidation [, ]. The papers primarily focus on in vivo applications and do not extensively discuss material compatibility.

A: 5,7-DHT is not typically used for its catalytic properties. Its primary application is as a research tool to create selective lesions in serotonergic neurons [, , ]. Researchers use it to study the role of serotonin in various physiological processes and behaviors [, , , , , , , , , , ].

ANone: The provided papers primarily focus on experimental research using 5,7-DHT. While computational modeling could offer valuable insights into its structure-activity relationship and interactions with biological targets, the abstracts do not mention such studies.

A: Although not explicitly addressed in the abstracts, SAR studies are crucial for understanding the neurotoxic properties of 5,7-DHT. Researchers have explored structural analogs, including α-methyl-5,7-dihydroxytryptamine, to investigate the role of specific structural features in its uptake, metabolism, and neurotoxic effects [].

A: 5,7-DHT is highly susceptible to autoxidation, especially at physiological pH [, ]. To improve stability during experimental procedures, researchers often use antioxidants like ascorbic acid [, ]. Formulation strategies to enhance its stability, solubility, and bioavailability are not discussed extensively in the provided abstracts.

A: The introduction of 5,7-DHT as a neurotoxin marked a significant milestone in serotonin research []. Prior to its use, researchers relied on less selective methods like electrolytic lesions, which caused significant damage to surrounding tissues []. The development of 5,7-DHT allowed for more targeted investigations into the function of serotonergic neurons [, , ].

A: Research using 5,7-DHT has fostered collaboration across disciplines like neuroscience, pharmacology, and psychology []. By studying the effects of serotonin depletion in animal models, scientists have gained valuable insights into the role of serotonin in various conditions, including:

  • Mood disorders: 5,7-DHT lesions have been instrumental in understanding the involvement of serotonin in depression and anxiety [, , , ].
  • Pain perception: Studies using 5,7-DHT have revealed the complex role of serotonin in modulating pain pathways [, ].
  • Cardiovascular regulation: Research using 5,7-DHT has shed light on the influence of serotonin on blood pressure and heart rate [, ].

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